molecular formula C19H23N3O3 B2896985 ethyl 2-[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]acetate CAS No. 861208-99-3

ethyl 2-[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]acetate

Cat. No.: B2896985
CAS No.: 861208-99-3
M. Wt: 341.411
InChI Key: OSCUWOXUWBZTIH-UHFFFAOYSA-N
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Description

Ethyl 2-[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]acetate is a pyridazine derivative characterized by a 6-oxo-pyridazinyl core substituted with a phenyl group at position 3, a piperidino group at position 4, and an ethyl acetate moiety at position 1. Pyridazine-based compounds are widely studied for their diverse biological activities, including anticonvulsant, antihypertensive, and anticancer effects .

Properties

IUPAC Name

ethyl 2-(6-oxo-3-phenyl-4-piperidin-1-ylpyridazin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-2-25-18(24)14-22-17(23)13-16(21-11-7-4-8-12-21)19(20-22)15-9-5-3-6-10-15/h3,5-6,9-10,13H,2,4,7-8,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCUWOXUWBZTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C=C(C(=N1)C2=CC=CC=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]acetate typically involves multiple steps starting with the preparation of key intermediates:

  • Synthesis of Pyridazine Core: : The pyridazine ring can be constructed through cyclization reactions involving hydrazines and diketones under controlled conditions, often using catalysts to enhance reaction efficiency.

  • Phenyl Substitution:

  • Piperidine Addition: : The 4-position of the pyridazine ring is functionalized by introducing a piperidine moiety, typically through nucleophilic substitution reactions involving piperidine derivatives.

  • Acetate Ester Formation: : The final step involves esterification, where the compound is reacted with ethyl acetate under acidic or basic conditions to form the desired product.

Industrial Production Methods: In an industrial setting, large-scale production of this compound would likely employ continuous flow reactors to optimize reaction conditions and yield. Automation and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, would be crucial for scalability and efficiency.

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions at the phenyl or piperidine moieties using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions may occur at the pyridazine ring, often using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at positions susceptible to such reactions, such as the piperidine or phenyl groups.

Common Reagents and Conditions

  • Oxidation: : Agents such as potassium permanganate in acidic or basic media.

  • Reduction: : Sodium borohydride in alcohol solvents or lithium aluminum hydride in ether solvents.

  • Substitution: : Halogenated reagents or organometallics under various conditions, depending on the target functional group.

Major Products Formed

  • Oxidation: : Carboxylic acids or ketones, depending on the extent of oxidation.

  • Reduction: : Alcohols or amines, depending on the functional group reduced.

  • Substitution: : Varied depending on the incoming substituent but can include halogenated derivatives or organometallic complexes.

Scientific Research Applications

Chemistry: The compound's unique structure makes it a valuable intermediate in synthetic organic chemistry, aiding in the construction of complex molecules with pharmacological relevance.

Biology and Medicine: Ethyl 2-[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]acetate has shown potential in medicinal chemistry as a scaffold for developing new therapeutic agents. Its structure is conducive to interactions with biological targets, making it a candidate for drug development, particularly in fields like oncology and neurology.

Industry: In industrial applications, this compound can serve as a precursor for advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

Mechanism: The compound exerts its effects primarily through interactions at the molecular level, involving binding to specific receptors or enzymes. For example, the phenyl and piperidine groups can interact with hydrophobic pockets of proteins, while the pyridazine ring may participate in hydrogen bonding and π-π interactions.

Molecular Targets and Pathways: Common molecular targets include enzymes and receptors in the nervous system and metabolic pathways involved in cell proliferation and apoptosis. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity: Aromatic Groups: The phenyl group at position 3 in the target compound likely enhances π-π stacking with biological targets, similar to the 2-fluorophenyl and indolyl groups in 2N1HIA, which show anti-osteoclast activity . Electron-Withdrawing Groups: Flufenpyr-ethyl’s trifluoromethyl (CF₃) and chloro substituents contribute to its herbicidal activity by inhibiting protoporphyrinogen oxidase (PPO) . Heterocyclic Amines: Piperidino and benzyl groups (e.g., compounds II and I) improve membrane permeability, critical for central nervous system (CNS)-targeted anticonvulsants .

Synthetic Methods: Microwave-assisted N-alkylation under solvent-free conditions is a common strategy for pyridazine derivatives, achieving high yields (e.g., 92% for compound II) . Flufenpyr-ethyl’s synthesis involves multi-step functionalization of the phenoxyacetate backbone, reflecting the complexity of agrochemical design .

Pharmacological vs. Agrochemical Applications :

  • While the target compound and analogues like I and II are optimized for CNS activity, Flufenpyr-ethyl demonstrates how structural tweaks (e.g., CF₃, Cl) redirect activity toward plant enzyme inhibition .

Research Findings and Data

Physicochemical Properties

  • Lipophilicity: LogP values for piperidino- and benzyl-substituted pyridazines range from 2.5–3.5, ideal for blood-brain barrier penetration .
  • Metabolic Stability : Flufenpyr-ethyl undergoes hydroxylation at position 5, forming active metabolites (e.g., S-3153-acid-5-CH₂OH) with extended soil half-lives (>30 days) .

Biological Activity

Chemical Structure and Properties

Ethyl 2-[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]acetate features a pyridazine core with a phenyl group and a piperidine moiety, which are crucial for its biological interactions. The presence of the carbonyl and ester functional groups contributes to its reactivity and potential as a pharmacological agent.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC18H20N2O3
Molecular Weight312.36 g/mol
Functional GroupsCarbonyl, Ester, Piperidine
Core StructurePyridazine

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : Studies have shown that compounds with similar structures can scavenge free radicals, suggesting potential antioxidant properties.
  • Anticancer Activity : Preliminary in vitro studies indicate that derivatives of pyridazine may inhibit cancer cell proliferation.
  • Neuroprotective Effects : Given the structure's similarity to known neuroprotective agents, it is hypothesized that this compound may also exhibit neuroprotective properties.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example, variations in the phenyl substituent or the piperidine ring can alter its binding affinity to biological targets.

Table 2: SAR Insights from Related Compounds

Compound TypeModificationEffect on Activity
Phenyl SubstituentsHalogenationIncreased potency against specific enzymes
Piperidine VariantsAlkyl substitutionsAltered bioavailability
Carbonyl Group ModificationsEster vs. AmideChanges in solubility and stability

Case Study 1: Anticancer Activity

In a study examining the effects of pyridazine derivatives on cancer cell lines, this compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The IC50 value was reported to be approximately 15 µM, indicating promising anticancer potential.

Case Study 2: Neuroprotective Properties

A recent investigation into neuroprotective agents revealed that compounds structurally related to this compound exhibited protective effects against oxidative stress-induced neuronal death. This suggests a potential role in treating neurodegenerative diseases.

Q & A

Q. What are the key synthetic routes for ethyl 2-[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]acetate?

The synthesis typically involves a multi-step approach:

  • Core Formation : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under controlled conditions to form the pyridazine ring .
  • Esterification : Introduction of the ethyl acetate group via nucleophilic substitution or condensation reactions. Reaction parameters (e.g., temperature, solvent polarity, and pH) are critical for purity and yield optimization .
  • Substituent Integration : The phenyl and piperidino groups are introduced through Suzuki coupling or nucleophilic aromatic substitution, requiring catalysts like palladium or copper .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure, with emphasis on pyridazine ring protons (δ 6.5–8.0 ppm) and ester carbonyl signals (δ 170–175 ppm) .
  • X-ray Crystallography : SHELXL software refines crystal structures, resolving bond angles and dihedral angles to validate stereochemistry .
  • HPLC : Reverse-phase chromatography with UV detection ensures purity (>95%) and identifies byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during cyclization, while higher temperatures (60–80°C) accelerate esterification .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions, whereas ethanol improves solubility in cyclization steps .
  • Catalysis : Palladium-based catalysts (e.g., Pd(PPh₃)₄) increase coupling efficiency for aryl group introduction, with yields improving from 60% to 85% in optimized protocols .

Q. How should researchers address contradictions in reported biological activity data?

  • Replication Studies : Independently validate assays (e.g., enzyme inhibition or cytotoxicity) under standardized conditions (pH 7.4, 37°C) .
  • Orthogonal Assays : Confirm target binding via surface plasmon resonance (SPR) alongside enzymatic assays to rule out false positives .
  • Pharmacokinetic Profiling : Compare bioavailability and metabolic stability across preclinical models (e.g., rodents vs. primates) to reconcile discrepancies in activity .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions, focusing on the pyridazine ring’s hydrogen bonding with kinase active sites .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER assesses binding stability over 100-ns trajectories, identifying key residues (e.g., Asp86 in PDE4B) for mutagenesis studies .
  • QSAR Modeling : Regression analysis links substituent electronic properties (Hammett σ constants) to IC₅₀ values, guiding structural modifications .

Q. How can structure-activity relationship (SAR) studies enhance bioactivity?

  • Substituent Variation : Replace the phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate enzyme affinity .
  • Piperidino Modification : Substitute piperidino with morpholino or pyrrolidino groups to alter steric bulk and improve metabolic stability .
  • Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid derivative to assess impact on membrane permeability and target engagement .

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